5-Fluoro-6-iodopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of amino, fluoro, and iodo substituents on the pyridine ring, which confer unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodopyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the following steps:
Nitration: Nitration of 2-iodopyridine to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: Introduction of the fluorine atom via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the fluoro group remains relatively inert under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amino group.
Major Products
Substitution Products: Compounds with different substituents replacing the iodine atom.
Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.
Oxidation Products: Nitro derivatives formed by oxidizing the amino group.
Scientific Research Applications
5-Fluoro-6-iodopyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodopyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoro-3-iodopyridine
- 3-Fluoro-2-iodopyridine
- 5-Fluoro-2-iodopyridine
Uniqueness
5-Fluoro-6-iodopyridin-3-amine is unique due to the presence of both amino and fluoro substituents on the pyridine ring, which enhances its reactivity and potential applications. The combination of these substituents allows for diverse chemical modifications and the development of compounds with improved biological activity and physicochemical properties.
Properties
IUPAC Name |
5-fluoro-6-iodopyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQLHAGQUJIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.